(4E)-N-hydroxy-3-pentadecyl-6,7-dihydro-1,2-benzoxazol-4(5H)-imine
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Overview
Description
N-[(4E)-3-PENTADECYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-YLIDENE]HYDROXYLAMINE is a complex organic compound with a unique structure that includes a pentadecyl chain and a tetrahydrobenzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4E)-3-PENTADECYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-YLIDENE]HYDROXYLAMINE typically involves the formation of an oxime from a ketone or aldehyde precursor. One common method is the Beckmann rearrangement, where the oxime is converted to an amide or nitrile under acidic conditions . The reaction conditions often include the use of hydroxylamine hydrochloride and a base to form the oxime, followed by treatment with an acid to induce the rearrangement.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This could include continuous flow reactors and the use of catalysts to enhance reaction rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-[(4E)-3-PENTADECYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-YLIDENE]HYDROXYLAMINE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Formation of amines or other reduced forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.
Scientific Research Applications
N-[(4E)-3-PENTADECYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-YLIDENE]HYDROXYLAMINE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(4E)-3-PENTADECYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-YLIDENE]HYDROXYLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oximes and benzoxazole derivatives, such as:
- 3-pentadecyl-4,5,6,7-tetrahydrobenzo[d]isoxazol-4-one oxime
- Various substituted benzoxazoles and oximes
Uniqueness
N-[(4E)-3-PENTADECYL-4,5,6,7-TETRAHYDRO-1,2-BENZOXAZOL-4-YLIDENE]HYDROXYLAMINE is unique due to its specific structure, which combines a long alkyl chain with a benzoxazole ring. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C22H38N2O2 |
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Molecular Weight |
362.5 g/mol |
IUPAC Name |
(NE)-N-(3-pentadecyl-6,7-dihydro-5H-1,2-benzoxazol-4-ylidene)hydroxylamine |
InChI |
InChI=1S/C22H38N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20-22-19(23-25)17-15-18-21(22)26-24-20/h25H,2-18H2,1H3/b23-19+ |
InChI Key |
RNLIKOTUPOSZCH-FCDQGJHFSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC1=NOC2=C1/C(=N/O)/CCC2 |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=NOC2=C1C(=NO)CCC2 |
Origin of Product |
United States |
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